(2,4-Difluoro-3-hydroxyphenyl)boronic acid
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Overview
Description
(2,4-Difluoro-3-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H5BF2O3. It is a derivative of phenylboronic acid, where two fluorine atoms are substituted at the 2 and 4 positions, and a hydroxyl group is present at the 3 position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its unique reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-3-hydroxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of 2,4-difluoro-3-hydroxybenzene using a boron-containing reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .
Chemical Reactions Analysis
Types of Reactions: (2,4-Difluoro-3-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones under specific conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryls and Substituted Alkenes: From Suzuki-Miyaura coupling.
Ketones and Quinones: From oxidation reactions.
Substituted Phenylboronic Acids: From nucleophilic substitution.
Scientific Research Applications
(2,4-Difluoro-3-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,4-Difluoro-3-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation of the boronic acid to the aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or substituted alkene . The hydroxyl group and fluorine atoms influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine and hydroxyl substitutions, making it less reactive in certain coupling reactions.
4-Hydroxyphenylboronic Acid: Contains a hydroxyl group but lacks the fluorine substitutions, affecting its reactivity and stability.
3,4-Difluorophenylboronic Acid: Contains fluorine substitutions but lacks the hydroxyl group, influencing its chemical behavior.
Uniqueness: (2,4-Difluoro-3-hydroxyphenyl)boronic acid is unique due to the presence of both fluorine atoms and a hydroxyl group, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research .
Properties
IUPAC Name |
(2,4-difluoro-3-hydroxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRUJBWBRKOAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)O)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.91 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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